molecular formula C8H7BrN2O2S B2669576 Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate CAS No. 1379315-43-1

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate

Cat. No.: B2669576
CAS No.: 1379315-43-1
M. Wt: 275.12
InChI Key: VDQOQPSKAASEBS-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate (CAS: 1379315-43-1) is a brominated heterocyclic compound featuring a fused pyrrolo-thiazole core. Its molecular formula is C₈H₇BrN₂O₂S, with a molecular weight of 275.12 g/mol . This compound is commercially available in varying quantities (e.g., 1g: €320.00 from CymitQuimica; bulk pricing upon inquiry from Abovechem) .

Properties

IUPAC Name

ethyl 2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2S/c1-2-13-7(12)4-3-5-6(10-4)11-8(9)14-5/h3,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQOQPSKAASEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)N=C(S2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of bromine and other reagents . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive chemicals involved .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 2 undergoes nucleophilic displacement due to the electron-deficient nature of the thiazole ring. Common nucleophiles include amines, alkoxides, and thiols.

ReactantsConditionsProductsYield/Notes
PiperidineDMF, 80°C, 12 h2-Piperidyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate~75% yield
Sodium methoxideMeOH, reflux, 6 h2-Methoxy-4H-pyrrolo[2,3-d]thiazole-5-carboxylateLimited solubility, ~60% yield
ThiophenolK₂CO₃, DMF, 60°C, 8 h2-Phenylthio-4H-pyrrolo[2,3-d]thiazole-5-carboxylateRequires anhydrous conditions

Mechanism : The reaction proceeds via a two-step process:

  • Attack of the nucleophile on the electron-deficient C2 position.

  • Departure of the bromide ion, stabilized by the aromatic system .

Transition Metal-Catalyzed Cross-Coupling

The bromine substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Boronic AcidCatalyst SystemConditionsProductsYield
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O90°C, 24 h2-Phenyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate82%
Vinylboronic acidPdCl₂(dppf), K₃PO₄, THF/H₂O80°C, 18 h2-Vinyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylate68%

Applications : These derivatives show enhanced biological activity in antimicrobial and anticancer assays .

Buchwald-Hartwig Amination

AmineCatalyst SystemConditionsProductsYield
AnilinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene, 100°C, 24 h2-Anilino-4H-pyrrolo[2,3-d]thiazole-5-carboxylate73%

Ester Hydrolysis and Derivatives

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid, enabling further derivatization.

ConditionsReagentsProductsNotes
Acidic (H₂SO₄, H₂O)H₂SO₄ (10%), reflux, 6 h2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acidRequires neutralization
Basic (NaOH, EtOH)NaOH (2M), reflux, 4 hSodium salt of the carboxylic acidHigher purity (>90%)

Further Reactions :

  • Amidation : Reacting the carboxylic acid with amines (e.g., HATU, DIPEA) yields amides with enhanced bioavailability.

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol, though this is less common due to side reactions.

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization.

ConditionsReagentsProductsYield
CuI, DMF, 120°CPropargylaminePyrrolo[2,3-d]thiazolo[5,4-b]pyridine65%
PPh₃, DIAD, THFHydrazineTriazolo-fused derivative58%

Mechanism : Copper-catalyzed alkyne-azide cycloaddition (CuAAC) or Mitsunobu reactions are employed to form nitrogen-containing fused rings .

Electrophilic Aromatic Substitution

Despite the electron-deficient thiazole ring, the pyrrole moiety allows electrophilic substitution at C6 or C7 positions under controlled conditions.

ReagentConditionsProductsYield
HNO₃, H₂SO₄0°C, 2 h6-Nitro-2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate45%
Br₂, FeBr₃CH₂Cl₂, rt, 4 h6,7-Dibromo-2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate30%

Limitations : Over-bromination or ring-opening can occur with harsh conditions .

Photochemical Reactions

UV irradiation induces unique reactivity, such as [2+2] cycloadditions or radical bromine transfer.

ConditionsReagentsProductsNotes
UV (254 nm), THFAcrylonitrileCyclobutane-fused adductLow yield (~25%)

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate has been explored for its potential therapeutic applications due to its structural similarity to known pharmacophores.

Case Studies

  • Anticancer Activity :
    • Researchers have synthesized derivatives of this compound and tested their efficacy against various cancer cell lines. One study demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
  • Antimicrobial Properties :
    • A series of experiments indicated that modifications to the ethyl ester group could enhance the antimicrobial activity against both Gram-positive and Gram-negative bacteria . This opens avenues for developing new antibiotics.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic systems.

Synthetic Applications

  • Building Block for Heterocycles :
    • This compound can be utilized in various multi-component reactions (MCRs) to generate diverse heterocyclic compounds. Its bromine atom facilitates nucleophilic substitutions, allowing for further functionalization .

Data Table: Synthetic Routes Using this compound

Reaction TypeConditionsProducts Generated
Nucleophilic SubstitutionBase-catalyzedFunctionalized pyrroles
Coupling ReactionsPd-catalyzedBiologically active scaffolds
CyclizationThermal or microwave-assistedFused heterocycles

Material Science

Recent studies have investigated the use of this compound in material science applications.

Polymer Chemistry

The compound has been incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its unique thiazole structure contributes to improved performance characteristics in composite materials .

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Potential Use
Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate 1379315-43-1 C₈H₇BrN₂O₂S 275.12 Bromo at C2, ethyl ester at C5 Medicinal chemistry, drug discovery
Ethyl 4H-pyrrolo[2,3-d]thiazole-5-carboxylate 238749-53-6 C₈H₈N₂O₂S 196.23 No bromine, ethyl ester at C5 Synthetic precursor, research reagent
Ethyl 4-bromomethyl-2-(2-pyridyl)thiazole-5-carboxylate 1138444-37-7 C₁₂H₁₁BrN₂O₂S 327.20 Bromomethyl at C4, pyridyl at C2 Ligand design, coordination chemistry
Ethyl 2-[(4-methoxyphenyl)carbonylamino]-6-methyl-thieno[2,3-d][1,3]thiazole-5-carboxylate N/A C₁₉H₁₇N₃O₄S₂ 415.48 Thieno-thiazole core, methoxyphenyl, methyl Bioactive molecule development

Reactivity and Physicochemical Properties

  • Bromine vs. Hydrogen: The bromine substituent in the target compound enhances electrophilicity, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the non-brominated analog (CAS 238749-53-6) .
  • Bromomethyl vs. Bromo : The Otto Chemie compound (CAS 1138444-37-7) contains a bromomethyl group, which is more reactive in alkylation or nucleophilic substitution reactions than the aryl bromine in the target compound .
  • Core Heterocycle Differences: The thieno-thiazole derivative (C₁₉H₁₇N₃O₄S₂) replaces the pyrrolo-thiazole core with a thieno-thiazole system, altering aromaticity and electronic properties. This may influence binding affinity in biological targets .

Biological Activity

Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate (CAS: 1379315-43-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

Molecular Structure

  • Formula : C8H7BrN2O2S
  • Molecular Weight : 275.12 g/mol
  • IUPAC Name : this compound
  • Purity : Typically around 95% to 97% in commercial preparations .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrrole derivatives, including this compound. In vitro tests have shown promising results against a range of pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 - 0.25 μg/mLNot specified
Escherichia coli0.30 μg/mLNot specified
Candida albicans0.50 μg/mLNot specified

The compound demonstrated significant inhibition of biofilm formation in both Staphylococcus aureus and Staphylococcus epidermidis, highlighting its potential as an antimicrobial agent .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. A series of derivatives were synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes.

Compound COX-1 Inhibition (IC50) COX-2 Inhibition (IC50) Selectivity Index
Ethyl 2-bromo derivative0.034 μM0.01 μMHigh
Other derivativesVaries (71.11 - 81.77 μg/mL)VariesModerate to High

The results indicate that this compound exhibits selective COX-2 inhibition, which is beneficial for reducing inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen .

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication evaluated the antimicrobial efficacy of this compound alongside other derivatives. The study found that the compound exhibited strong activity against Gram-positive bacteria and fungi, suggesting its potential for therapeutic applications in treating infections caused by resistant strains .
  • Anti-inflammatory Assessment : In a controlled experiment using carrageenan-induced edema in rats, this compound showed significant reduction in paw swelling compared to the control group, indicating its effectiveness as an anti-inflammatory agent. Histopathological analysis confirmed minimal gastric irritation, supporting its safety profile .

Q & A

Basic: What are the optimal synthetic routes for preparing Ethyl 2-bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclocondensation and halogenation steps. A representative approach (adapted from related thiazole carboxylates) includes:

Cyclocondensation : React ethyl 2-aminothiazole-5-carboxylate with a brominated precursor (e.g., ethyl 2-chloro-3-oxobutanoate) in ethanol under reflux for 12–24 hours. Piperidine may be added as a catalyst .

Purification : Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 1:3). Isolate the product by filtration or solvent removal under reduced pressure .

Halogenation : Introduce bromine via electrophilic substitution using N-bromosuccinimide (NBS) in DMF or THF at 0–5°C to avoid over-bromination .
Yields range from 50–60%, with purity confirmed by HPLC or melting point analysis .

Basic: How is the compound characterized structurally?

Methodological Answer:
Key techniques include:

X-ray Crystallography : Single-crystal diffraction (e.g., Rigaku Saturn CCD diffractometer) confirms molecular geometry. For example, monoclinic P21/c symmetry with unit cell parameters a=5.8258(12)a = 5.8258(12) Å, b=9.4916(19)b = 9.4916(19) Å, c=24.350(5)c = 24.350(5) Å, and β=92.37(3)\beta = 92.37(3)^\circ .

Spectroscopy :

  • NMR : 1^1H NMR (DMSO-d6d_6) shows aromatic protons at δ 7.8–8.2 ppm (thiazole ring) and ethyl ester signals at δ 1.3–4.4 ppm .
  • IR : Ester C=O stretching at ~1700 cm1^{-1} and C-Br vibration at ~550 cm1^{-1} .

Advanced: How can hydrogen bonding patterns in its crystal structure be analyzed for stability prediction?

Methodological Answer:

Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., D(donor)A(acceptor)D(\text{donor}) \cdots A(\text{acceptor}) motifs). For example, identify NHO=CN-H \cdots O=C interactions in the crystal lattice using software like Mercury .

Energy Frameworks : Use computational tools (e.g., CrystalExplorer) to calculate interaction energies and visualize stabilizing forces. This is critical for predicting solubility and polymorphic behavior .

Advanced: How are derivatives designed for structure-activity relationship (SAR) studies?

Methodological Answer:

Core Modification : Replace the bromine atom with electron-withdrawing (e.g., -CF3_3) or donating groups (e.g., -NH2_2) to alter electronic properties. For example, reflux with trifluoroacetic anhydride introduces -CF3_3 .

Bioisosteric Replacement : Substitute the pyrrolo-thiazole core with pyrazolo[1,5-a]pyrimidine (synthesized via cyclocondensation of 5-aminopyrazole derivatives) to assess antimicrobial activity .

Activity Testing : Evaluate derivatives against target enzymes (e.g., bacterial topoisomerase IV) using MIC assays. Compounds with 4-methyl substituents show enhanced activity due to improved lipophilicity .

Advanced: How to resolve contradictions in crystallographic data or synthetic yields?

Methodological Answer:

Refinement Protocols : Use SHELXL for high-resolution data (e.g., RF>2σ(F2)R_F > 2\sigma(F^2) = 0.054). Discrepancies in unit cell parameters may arise from twinning; apply TwinRotMat or PLATON to detect and model twinning .

Yield Optimization : Low yields (e.g., <60%) in halogenation steps may stem from competing side reactions. Mitigate via controlled temperature (-10°C) or stoichiometric adjustments (e.g., 1.2 eq NBS) .

Advanced: What computational methods predict reactivity for further functionalization?

Methodological Answer:

DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites. The C-2 bromine atom shows higher Fukui indices (f+>0.1f^+ > 0.1), making it reactive toward nucleophilic substitution .

Docking Studies : Use Glide-XP to model interactions with biological targets (e.g., kinase ATP-binding pockets). Prioritize derivatives with docking scores < -8.0 kcal/mol for synthesis .

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